tert-Butyl pitavastatin
Beschreibung
Significance of Pitavastatin (B1663618) in Contemporary Lipid-Lowering Therapy Research
Pitavastatin is a potent, fully synthetic statin that has demonstrated significant efficacy in lowering LDL cholesterol and triglycerides, while also showing a favorable safety profile. insightsjhr.com A key distinguishing feature of pitavastatin is its minimal metabolism by the cytochrome P450 3A4 (CYP3A4) enzyme system, which is a major pathway for the metabolism of many other statins. natap.orgderpharmachemica.com This characteristic reduces the potential for drug-drug interactions, a significant consideration for patients who may be on multiple medications. natap.orgnatap.org Research has also highlighted pitavastatin's ability to increase high-density lipoprotein cholesterol (HDL-C) levels, an effect that is not consistently observed with all other statins. natap.orgmedscape.com These distinctive properties make pitavastatin a valuable option in lipid-lowering therapy and an ongoing subject of clinical research. nih.gov
Definitional Role of tert-Butyl Pitavastatin as a Key Synthetic Intermediate in Pitavastatin Productiondroracle.aiwikipedia.org
This compound, also referred to as pitavastatin t-butyl ester, is a crucial intermediate compound in the chemical synthesis of pitavastatin. google.comchemicea.com Its primary role is to serve as a protected form of the final active molecule during the manufacturing process. The "tert-butyl" group is a bulky chemical moiety that is temporarily attached to the carboxylic acid functional group of the pitavastatin molecule.
The fundamental difference between this compound and pitavastatin lies in their chemical structure and biological activity. This compound is a precursor and is not biologically active as an HMG-CoA reductase inhibitor. The presence of the tert-butyl ester group prevents the molecule from binding effectively to the active site of the HMG-CoA reductase enzyme. nih.gov
The active form of the drug is pitavastatin acid. In the final stages of synthesis, the tert-butyl group is removed through a process called deprotection, typically involving treatment with an acid, to yield the active pitavastatin. google.comgoogle.com This conversion is essential for the drug to exert its therapeutic effect.
| Compound | Chemical Identity | Role |
| Pitavastatin | Active Pharmaceutical Ingredient (API) | HMG-CoA Reductase Inhibitor |
| This compound | Synthetic Intermediate | Protected form of Pitavastatin |
The synthesis of complex drug molecules like statins often necessitates the use of protecting groups to prevent unwanted side reactions and to ensure the correct stereochemistry of the final product. The use of ester protecting groups, such as the tert-butyl ester, is a well-established strategy in organic synthesis.
In the early development of statins, such as the semi-synthetic simvastatin (B1681759) derived from lovastatin, multi-step processes involving protection and deprotection of hydroxyl groups were employed. ekb.eg For instance, the synthesis of simvastatin often involves protecting a hydroxyl group with a silyl (B83357) group, such as tert-butyldimethylsilyl, to allow for selective chemical modification at another part of the molecule. ekb.eg
Similarly, in the synthesis of other synthetic statins like atorvastatin (B1662188) and rosuvastatin, various intermediates with protected side chains are utilized. researchgate.netbiomolther.orggoogle.com The tert-butyl ester is a common choice for protecting the carboxylic acid moiety in the side chain of these statins during synthesis. nih.govbiomolther.org This strategy allows for the construction of the complex core structure of the statin without the reactive carboxylic acid group interfering with the chemical reactions. The development of efficient and high-yielding methods for the synthesis of these key intermediates, such as this compound, is a continuous area of research aimed at making the production of these life-saving drugs more cost-effective and scalable. google.comacs.org
Structure
2D Structure
Eigenschaften
IUPAC Name |
tert-butyl (E,3R,5S)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32FNO4/c1-29(2,3)35-26(34)17-22(33)16-21(32)14-15-24-27(18-10-12-20(30)13-11-18)23-6-4-5-7-25(23)31-28(24)19-8-9-19/h4-7,10-15,19,21-22,32-33H,8-9,16-17H2,1-3H3/b15-14+/t21-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCARMBIYAHBUHR-UQECUQMJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(CC(C=CC1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C[C@@H](/C=C/C1=C(C2=CC=CC=C2N=C1C3CC3)C4=CC=C(C=C4)F)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32FNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Pathways and Chemical Methodologies for Tert Butyl Pitavastatin
Strategic Approaches to the Synthesis of tert-Butyl Pitavastatin (B1663618) Ester Intermediates
The creation of the tert-butyl pitavastatin side chain with the correct (E)-stereochemistry is a pivotal challenge in its synthesis. Various olefination strategies have been developed to address this, each with its own advantages in terms of yield, stereoselectivity, and reaction conditions.
Application of Wittig Olefination Reactions in Stereoselective Construction
The Wittig reaction is a widely utilized method for forming alkenes from carbonyl compounds and phosphonium (B103445) ylides. In the context of this compound synthesis, this reaction is employed to couple a phosphorus ylide derived from the quinoline (B57606) core with an aldehyde fragment representing the chiral side chain.
A common approach involves the reaction of a triphenylphosphonium bromide salt of the 2-cyclopropyl-4-(4-fluorophenyl)quinoline moiety with a chiral aldehyde, specifically tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate. google.com The phosphonium salt is typically prepared and then converted in situ to the corresponding ylide using a strong base. This ylide then reacts with the formyl derivative to yield the protected this compound. google.com A concise synthesis of pitavastatin has been described using a highly stereoselective Wittig olefination between a lactonized statin side-chain precursor and the triphenylphosphonium bromide salt of the quinoline core. thieme-connect.comresearchgate.net This method afforded the desired O-tert-butyldimethylsilyl (TBS)-protected pitavastatin lactone in a 75% yield with high purity. thieme-connect.comresearchgate.net
A significant challenge in the Wittig reaction is controlling the stereochemistry of the newly formed double bond to favor the desired (E)-isomer over the (Z)-isomer. The choice of base, solvent, and temperature can influence the E/Z ratio. Stabilized ylides, which often contain electron-withdrawing groups, generally favor the formation of the (E)-alkene. udel.eduyoutube.com However, syntheses using the Wittig reaction for pitavastatin have reported the formation of the undesired (Z)-isomer in amounts ranging from 20-30%. derpharmachemica.com Optimization of reaction conditions is therefore crucial. For instance, studies on the Wittig reaction for a similar statin, rosuvastatin, have explored various bases and temperatures to maximize the yield of the (E)-isomer. researchgate.net
| Base | Temperature (°C) | Product (Yield) | E/Z Ratio |
| NaHDMS | -35 to -20 | E-isomer (70%) | - |
| NaHDMS | 26 | E-isomer (76%) | - |
| n-BuLi | -90 | E-isomer (55%) | - |
| n-BuLi | 26 | E/Z mixture (80%) | 85:15 |
Table based on data from a model Wittig reaction for statin synthesis. researchgate.net
Implementation of Julia Olefination for Enhanced Stereocontrol and Yield
The Julia olefination, and its modified versions like the Julia-Kocienski olefination, offers an alternative to the Wittig reaction, often providing superior (E)-stereoselectivity. thieme-connect.comresearchgate.net This reaction typically involves the coupling of a sulfone with a carbonyl compound.
| Olefination Method | Typical (E/Z) Ratio | Key Advantages |
| Wittig Reaction | Variable, can produce significant Z-isomer (e.g., 77:23 to 85:15) derpharmachemica.comresearchgate.net | Well-established, versatile |
| Julia-Kocienski Olefination | Highly (E)-selective (e.g., up to 300:1) thieme-connect.comresearchgate.net | Excellent stereocontrol, favorable impurity profile thieme-connect.com |
Multi-Step Synthetic Sequences from Chiral Precursors
Utilization of Dioxane and Dioxolane Derivatives as Side-Chain Precursors
The synthesis of this compound frequently employs cyclic acetals like dioxane and dioxolane derivatives to construct the characteristic dihydroxy heptenoate side chain with precise stereocontrol. A common precursor is (4R-CIS)-6-chloromethyl-2,2-dimethyl-1,3-dioxolane-4-acetic acid tert-butyl ester. google.comclinicaldigest.org This chiral building block contains the necessary carbon framework and stereocenters for the side chain. In one patented method, this dioxolane derivative is reacted with a sulfur-containing nucleophile, such as 2-mercapto-5-methyl-1,3,4-thiadiazole, in the presence of a base to form an intermediate sulfide (B99878). google.com
Alternatively, the side chain can be introduced using a pre-formed dioxane-containing aldehyde. For instance, tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate serves as a key intermediate in a Wittig-type coupling reaction with a phosphonium salt of the quinoline core. google.com The dioxane ring in this precursor effectively protects the syn-1,3-diol moiety, which is essential for the final structure of pitavastatin. google.comgoogle.com The synthesis of this aldehyde often starts from simpler chiral materials, with the dioxane ring being formed by protecting a diol intermediate. google.com The ultimate product of these coupling strategies is often (4R,6S)-(E)-6-{2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)-vinyl]-2,2-dimethyl google.comgoogle.com-dioxan-4-yl]-acetic acid tertiary butyl ester, which is another name for this compound, highlighting the integral role of the dioxane structure. google.comlookchem.com
Derivatization of Quinoline Heterocyclic Core
The quinoline portion of this compound is typically prepared separately and then coupled with the side-chain precursor. A primary method for this involves derivatizing the quinoline at the 3-position to make it suitable for olefination reactions.
One common strategy is the Julia-Kocienski olefination. In this approach, an intermediate derived from the dioxolane side-chain precursor is oxidized to a sulfone. This sulfone is then reacted with 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-formaldehyde under the action of a strong base. google.comclinicaldigest.org This reaction forms the crucial vinyl linkage between the quinoline core and the side chain.
Another widely used method is the Wittig reaction. This involves preparing a triphenylphosphonium bromide salt from 3-(bromomethyl)-2-cyclopropyl-4-(4-fluorophenyl) quinoline. google.comderpharmachemica.com This phosphonium salt is then reacted with a side-chain aldehyde, such as tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate, in the presence of a base to yield this compound. google.com This method, while effective, can sometimes lead to the formation of undesired Z-isomers, necessitating careful purification. google.com
| Quinoline Derivative | Coupling Partner | Reaction Type | Reference |
| 2-cyclopropyl-4-(4-fluorophenyl)-quinoline-3-formaldehyde | Side-chain sulfone | Julia-Kocienski Olefination | google.com, clinicaldigest.org |
| Triphenyl (2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-phosphonium bromide | tert-butyl 2-((4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Wittig Reaction | google.com, derpharmachemica.com |
Catalyst Systems and Reaction Condition Optimization in this compound Synthesis
Selection and Efficacy of Base Catalysts (e.g., Potassium Carbonate, Sodium tert-Butoxide)
The choice of base catalyst is critical in several steps of the synthesis. In the Julia-Kocienski olefination pathway, two different base catalysts are typically employed. google.comclinicaldigest.org
First Base Catalyst : Used for the initial reaction between the dioxolane precursor and a mercapto compound. Common choices include inorganic bases like potassium carbonate and sodium carbonate. google.com The molar ratio of the mercapto compound to the base is carefully controlled, often around 1:1 to 1:2. google.com
Second Base Catalyst : Required for the key olefination step between the sulfone intermediate and the quinoline aldehyde. This step demands stronger bases to deprotonate the sulfone. A variety of bases have been proven effective, including sodium hydride, alkali metal alkoxides (sodium methoxide, sodium ethoxide, lithium tert-butoxide, sodium tert-butoxide, potassium tert-butoxide), and silylamides (bis-(trimethylsilyl)-amino sodium). google.com
In the Wittig reaction, potassium carbonate is a commonly used base to facilitate the condensation between the phosphonium salt and the aldehyde. google.com
| Reaction Step | Base Catalyst Examples | Function | Reference |
| Dioxolane + Mercaptan | Potassium Carbonate, Sodium Carbonate | Nucleophilic Substitution | google.com |
| Sulfone + Aldehyde (Julia Olefination) | Sodium Hydride, Sodium tert-Butoxide, Potassium tert-Butoxide | Deprotonation of Sulfone | google.com |
| Phosphonium Salt + Aldehyde (Wittig) | Potassium Carbonate | Ylide Formation | google.com |
Role of Oxidizing Agents in Intermediate Transformation
Oxidation reactions are essential for converting intermediates into reactive species required for subsequent steps. One key oxidation is the transformation of a sulfide intermediate into a sulfone for the Julia-Kocienski olefination. google.com A hydrogen peroxide system, often catalyzed by ammonium (B1175870) molybdate (B1676688) tetrahydrate, is an effective oxidizing agent for this purpose. google.comderpharmachemica.com
Another crucial oxidation is the conversion of a primary alcohol on the side-chain precursor to an aldehyde, which is necessary for Wittig or other olefination reactions. google.com A wide array of oxidizing agents can be employed for this transformation, including:
Pyridinium chlorochromate (PCC)
Pyridinium dichromate (PDC)
Manganese dioxide (MnO₂)
Swern oxidation reagents
Dess-Martin periodinane google.com
Environmentally benign systems like copper(I) chloride/TEMPO/O₂ newdrugapprovals.org
The choice of oxidant and conditions is tailored to ensure high conversion without over-oxidation or side reactions. google.comnewdrugapprovals.org
Temperature and Solvent Effects on Reaction Efficiency, Purity, and Stereoselectivity
The selection of solvent and the control of reaction temperature are critical levers for maximizing reaction efficiency, purity, and particularly stereoselectivity. google.com
Temperature Control: Different stages of the synthesis require distinct temperature profiles. For example, in the Julia-Kocienski pathway, the initial substitution reaction may be conducted at an elevated temperature of 30-80°C to ensure a reasonable reaction rate. google.com In contrast, the olefination step is often performed at very low temperatures, from -40°C to -20°C, to control the stereoselectivity of the newly formed double bond and ensure a high E/Z isomer ratio. google.com Wittig reactions may be heated to around 75°C to drive the reaction to completion. google.com
Solvent Selection: The solvent choice influences reactant solubility, reaction rates, and can impact the stereochemical outcome.
For the initial formation of the sulfide intermediate, solvents like 1,4-dioxane (B91453), N,N-dimethylformamide (DMF), and toluene (B28343) are used, with 1,4-dioxane being a preferred option. google.com
The oxidation of the sulfide to the sulfone is often carried out in toluene. google.com
The Wittig reaction is frequently performed in polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO). google.com
Oxidations of alcohols to aldehydes can be done in halogenated hydrocarbons like dichloromethane. google.com
Careful optimization of these parameters is what allows for the synthesis of this compound as a single, desired stereoisomer with high purity and yield. google.comclinicaldigest.org
| Reaction Step | Typical Temperature Range | Solvent Examples | Reference |
| Sulfide Formation | 30°C to 100°C | 1,4-Dioxane, DMF, Toluene | google.com |
| Julia Olefination | -40°C to -20°C | Tetrahydrofuran (B95107), Toluene | google.com |
| Alcohol Oxidation | -100°C to 50°C | Dichloromethane, Chloroform | google.com |
| Wittig Reaction | ~75°C | Dimethyl Sulfoxide (DMSO) | google.com |
Protective Group Chemistry in this compound Synthesis
The synthesis of a complex molecule like this compound relies heavily on the use of protecting groups to mask reactive functional groups, particularly the hydroxyl groups of the side chain. The primary strategy involves protecting the syn-1,3-diol as a cyclic acetal (B89532) or ketal. google.comgoogle.com
The most common protecting group is an isopropylidene ketal, which forms a 2,2-dimethyl-1,3-dioxane (B13969650) ring. google.comgoogle.com This is typically installed by reacting a diol intermediate with 2,2-dimethoxypropane (B42991) in the presence of an acid catalyst. google.com This dioxane ring is stable throughout various reaction conditions, including olefination and oxidation, but can be readily removed under acidic conditions in the final stages of the synthesis. google.com
The final step in preparing this compound from its protected dioxane form is the deprotection of this group. This is an acid-catalyzed hydrolysis. Mild acidic conditions are used to cleave the acetal and reveal the diol functionality. Reagents such as oxalic acid in a methanol (B129727)/water mixture or hydrochloric acid have been successfully used for this deprotection step. google.com The tert-butyl ester group itself also functions as a protecting group for the carboxylic acid, which is typically removed in a subsequent step to yield the final active pharmaceutical ingredient, pitavastatin. google.com
Employment of tert-Butyl Protecting Groups for Hydroxyl and Carboxyl Functionalities
In the multi-step synthesis of pitavastatin, the strategic use of protecting groups is essential to prevent unwanted side reactions of the sensitive functional groups. The tert-butyl group, in the form of a tert-butyl ester, is a widely employed protecting group for the carboxylic acid moiety of the statin side chain. newdrugapprovals.orgresearchgate.netnih.gov This protection strategy is critical during intermediate stages of the synthesis, particularly during coupling reactions to form the core structure of the molecule. derpharmachemica.com
The tert-butyl ester is advantageous due to its stability under various reaction conditions, including those involving basic reagents and certain organometallic compounds used in the construction of the pitavastatin molecule. google.comlookchem.com Simultaneously, the syn-1,3-diol on the heptenoate side chain is typically protected. A common strategy involves the formation of a cyclic ketal, specifically an isopropylidene ketal (acetonide), by reacting the diol with acetone (B3395972). newdrugapprovals.orggoogle.com This dual protection scheme results in key intermediates, such as (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-vinyl]-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester, which are stable compounds that can be purified before proceeding to the final deprotection steps. google.comgoogle.com
The selection of the tert-butyl group for the carboxyl function and the isopropylidene group for the diol is a coordinated strategy. Both groups are derived from tert-butyl chemical principles and can be removed under acidic conditions, often in a sequential or one-pot procedure. nih.govbiomolther.org
Table 1: Examples of Protected Pitavastatin Intermediates
| Protected Intermediate Compound Name | Protecting Group (Carboxyl) | Protecting Group (Diol) | Source(s) |
|---|---|---|---|
| tert-butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | tert-Butyl ester | Isopropylidene (Acetonide) | derpharmachemica.comgoogle.com |
| tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-O-isopropylidene-3,5-dihydroxy-6-heptenoate | tert-Butyl ester | Isopropylidene (Acetonide) | google.com |
| O-tert-butyl(dimethyl)silyl-protected pitavastatin lactone | Lactone (internal ester) | tert-Butyldimethylsilyl (TBDMS) | researchgate.netthieme-connect.com |
| tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate | tert-Butyl ester | Isopropylidene (Acetonide) | newdrugapprovals.org |
Subsequent Acid-Catalyzed Deprotection for Pitavastatin Calcium Formation
The final stage in the synthesis of pitavastatin calcium involves the removal of the protecting groups from the fully assembled intermediate. This deprotection is typically accomplished in a two-step sequence involving acid-catalyzed hydrolysis followed by salt formation. google.com
The first step is the acid-catalyzed cleavage of both the tert-butyl ester and the isopropylidene ketal. This reaction is generally carried out by treating the protected intermediate with a strong acid in an appropriate solvent system. google.comgoogle.com The acidic conditions protonate the ester oxygen and the ketal oxygens, initiating a cascade that leads to the elimination of isobutylene (B52900) from the tert-butyl ester and acetone from the ketal, yielding the free dihydroxy carboxylic acid form of pitavastatin. nih.gov Following the complete removal of the protecting groups, the reaction mixture is carefully neutralized and then made basic to form the carboxylate salt. google.com
The second step is the formation of the calcium salt. After hydrolysis of the ester and formation of the sodium salt of pitavastatin with a base like sodium hydroxide (B78521), a water-soluble calcium salt, typically calcium chloride dihydrate, is introduced into the reaction mixture. derpharmachemica.comgoogle.com This leads to a cation exchange, precipitating the less soluble pitavastatin calcium from the solution, which can then be isolated through filtration and purified. google.comthieme-connect.com
Table 2: Research Findings on Deprotection and Salt Formation
| Protected Intermediate | Acid/Reagent | Solvent | Base | Calcium Source | Outcome | Source(s) |
|---|---|---|---|---|---|---|
| (4R,6S)-(E)-6-[2-(2-cyclopropyl-4-(4-fluorophenyl)quinoline-3-yl)-vinyl-2,2-dimethyl-1,3-dioxane-4-yl]acetic acid tertiary butyl ester | 1N Hydrochloric Acid | Methanol | 10% Sodium Hydroxide | Not specified | Pitavastatin Sodium, then converted to Pitavastatin Calcium | google.com |
| tert-butyl (3R,5S,6E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-O-isopropylidene-3,5-dihydroxy-6-heptenoate | Hydrochloric Acid | Acetonitrile (B52724) | Sodium Hydroxide | Calcium Chloride Dihydrate | Pitavastatin Calcium | google.com |
| Protected tert-butyl ester (XXII) | Trifluoroacetic Acid | Dichloromethane | Not specified | Not specified | Pitavastatin (free acid) | drugfuture.com |
| O-tert-butyl(dimethyl)silyl-protected pitavastatin lactone | Not specified (one-pot deprotection and hydrolysis) | Not specified | Not specified | Not specified (cation exchange) | Pitavastatin Calcium (93% yield) | researchgate.netthieme-connect.com |
| tert-butyl 2-((4R,6S)- 6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | Oxalic Acid | Methanol | NaOH | Calcium Chloride | Pitavastatin Calcium | derpharmachemica.com |
Comprehensive Chemical Characterization and Structural Elucidation of Tert Butyl Pitavastatin Intermediates
Advanced Spectroscopic Analysis for Structural Confirmation
Spectroscopic methods are indispensable for the unambiguous determination of the chemical structure of tert-butyl pitavastatin (B1663618) and its related intermediates. These techniques provide detailed information about the molecular framework, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of organic molecules by mapping the hydrogen (¹H) and carbon (¹³C) atoms within the molecule.
¹H NMR: The ¹H NMR spectrum of tert-butyl pitavastatin provides characteristic signals that confirm the presence of its key structural features. The nine protons of the tert-butyl group typically appear as a sharp singlet, a result of their chemical equivalence. nih.gov The protons of the dihydroxyheptenoate side chain, the cyclopropyl (B3062369) group, and the quinoline (B57606) ring system all exhibit distinct chemical shifts and coupling patterns, which are crucial for confirming the correct stereochemistry and connectivity of the molecule. researchgate.net Studies on Z-isomeric pitavastatin analogues have shown that these compounds can exist as interconverting rotamers in solution, which can be analyzed by variable temperature NMR studies to determine the rotational energy barriers. researchgate.net
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments. The carbonyl carbon of the tert-butyl ester group, the carbons of the quinoline ring, and the carbons of the side chain all resonate at characteristic chemical shifts. derpharmachemica.com
Interactive Table: Representative NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| tert-Butyl (CH₃)₃ | Singlet | Multiple peaks |
| Dihydroxyheptenoate Chain Protons | Multiplets | Multiple peaks |
| Cyclopropyl Protons | Multiplets | Multiple peaks |
| Quinoline Ring Protons | Multiplets | Multiple peaks |
| Carbonyl Carbon (Ester) | - | Characteristic downfield shift |
Note: Specific chemical shifts can vary depending on the solvent and experimental conditions.
High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which in turn validates its elemental composition. This technique provides an exact mass measurement with a high degree of accuracy. nih.gov
The experimentally determined monoisotopic mass of this compound is compared to the theoretically calculated mass based on its molecular formula, C₂₉H₃₂FNO₄. nih.govallmpus.com A close correlation between these two values confirms the correct molecular formula and rules out the presence of unexpected elements or an incorrect number of atoms. For instance, the exact mass of this compound is reported as 477.23153666 Da. nih.gov Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a common method used for the analysis of pitavastatin and its metabolites in biological samples. fda.govresearchgate.net
Interactive Table: HRMS Data for this compound
| Parameter | Value | Reference |
| Molecular Formula | C₂₉H₃₂FNO₄ | nih.govallmpus.com |
| Calculated Molecular Weight | 477.57 g/mol | allmpus.comclearsynth.com |
| Monoisotopic Mass | 477.23153666 Da | nih.gov |
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands corresponding to its various functional moieties. google.com
Key characteristic peaks include a broad absorption band for the hydroxyl (-OH) groups, a strong absorption for the carbonyl (C=O) group of the tert-butyl ester, and absorptions corresponding to the C-O, C-F, and C-N bonds, as well as the aromatic quinoline ring. google.comwpmucdn.comlibretexts.orglibretexts.org The presence and position of these peaks provide confirmatory evidence for the structure of this compound. For example, a crystalline form of pitavastatin tertiary butyl ester shows characteristic IR peaks at 3413, 3005, 2971, 1733, 1604, 1512, 1489, 1152, and 766 cm⁻¹. google.com
Interactive Table: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Characteristic Absorption Range (cm⁻¹) |
| O-H (hydroxyl) | 3500-3200 (broad) |
| C=O (ester) | ~1733 |
| C-H (alkane/aromatic) | 3000-2850 / 3100-3000 |
| C-O (ester/ether) | 1300-1000 |
| C-F | 1400-1000 |
| C=C (aromatic) | 1600-1450 |
Chromatographic Techniques for Purity Assessment and Isomeric Differentiation
Chromatographic methods are essential for assessing the purity of this compound and for separating it from process-related impurities and isomers. These techniques are crucial for quality control during the manufacturing process. chemicea.com
High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the quantitative and qualitative analysis of pharmaceutical compounds. pharmacyjournal.org The development and validation of robust HPLC methods are critical for ensuring the quality of this compound. pharmacyjournal.orgnih.govjapsonline.com
Method validation, performed according to ICH guidelines, ensures that the analytical method is accurate, precise, specific, linear, and robust. pharmacyjournal.orgjapsonline.com This includes assessing parameters such as limit of detection (LOD) and limit of quantification (LOQ). nih.gov
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the predominant mode of HPLC used for the analysis of pitavastatin and its intermediates. nih.govlgcstandards.com In RP-HPLC, a non-polar stationary phase (typically C18) is used with a polar mobile phase. nih.govresearchgate.net
This technique is highly effective in separating this compound from various process impurities, degradation products, and isomers. researchgate.net Impurities that can be monitored include the desfluoro impurity, anti-isomer, Z-isomer, 5-oxo impurity, and lactone impurity. The separation of pitavastatin from its optical isomers can also be achieved using specialized chiral chromatographic columns. google.comgoogle.com
A typical RP-HPLC method for pitavastatin analysis might utilize a C18 column with a gradient elution system. For instance, a mobile phase consisting of acetonitrile (B52724) and a buffer solution is often employed, with UV detection at a specific wavelength, such as 250 nm. researchgate.net The flow rate and column temperature are optimized to achieve the best separation.
Interactive Table: Example of RP-HPLC Method Parameters for Pitavastatin Analysis
| Parameter | Condition |
| Column | C18, e.g., 150 x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of Acetonitrile and aqueous buffer (e.g., sodium formate) |
| Flow Rate | 1.0 - 1.8 mL/min nih.gov |
| Detection | UV at ~250 nm researchgate.net |
| Column Temperature | 25 - 35 °C researchgate.net |
Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods
Chiral HPLC for Enantiomeric Purity Evaluation
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable technique for evaluating the enantiomeric purity of pitavastatin intermediates. The method's primary function is to separate and quantify the desired enantiomer from its undesired counterparts. The separation of the four potential stereoisomers of pitavastatin is a critical quality control point. google.comgoogle.com
Methodologies often employ polysaccharide-based chiral stationary phases (CSPs), such as amylose (B160209) tris(3,5-dimethylphenylcarbamate), which is the basis for columns like the CHIRALPAK-AD. google.com The selection of the mobile phase, typically a mixture of a non-polar solvent like n-hexane and an alcohol modifier like ethanol (B145695) with an acidic additive, is crucial for achieving effective separation. google.comgoogle.com A new normal-phase method capable of quantifying all four stereoisomers and one geometrical isomer has been developed using an immobilized amylose stationary phase (Chiralpak IA). researchgate.net This method is sensitive enough to detect any single isomer above 0.006%. researchgate.net
For example, one patented method specifies a CHIRALPAK-AD column (250mm x 4.6mm) with a mobile phase of n-hexane and ethanol (containing 1.0% trifluoroacetic acid) in a 92:8 ratio. google.com This setup effectively separates the three main optical isomer impurities from pitavastatin. google.com Another approach for chiral separation utilizes capillary zone electrophoresis (CZE), which has been shown to resolve pitavastatin enantiomers effectively with a resolution of 2.17. nih.gov
The following table summarizes typical conditions used for the chiral HPLC analysis of pitavastatin and its isomers.
| Parameter | Condition 1 | Condition 2 |
| Chromatographic Column | CHIRALPAK-AD (250mm x 4.6mm) | Chiralpak IA |
| Mobile Phase | n-hexane:ethanol (92:8) with 1.0% Trifluoroacetic Acid | n-heptane, 1-butanol, methanol (B129727), formic acid, and diethylamine (B46881) mixture |
| Flow Rate | 1.0 ml/min | Not Specified |
| Column Temperature | 40 °C | Not Specified |
| Detection Wavelength | 235-260 nm | Not Specified |
| Sample Solvent | Glycol Dimethyl Ether | Not Specified |
| Injection Volume | 10 µl | Not Specified |
| Data from references google.comgoogle.comresearchgate.net |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile By-products
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the identification and quantification of volatile and thermally stable compounds. semanticscholar.org In the context of this compound synthesis, GC-MS is primarily applied to detect and measure residual solvents, which are considered process-related impurities. rjptonline.org Solvents such as toluene (B28343), acetonitrile, tetrahydrofuran (B95107) (THF), and various alcohols are commonly used in different synthetic steps and must be controlled in the final intermediate. rjptonline.orggoogle.com
Headspace GC (HS-GC) is a common sample introduction technique that is highly suitable for analyzing residual solvents in pharmaceutical substances. rjptonline.orgresearchgate.net This method has high separation power and sensitivity, allowing for the detection of impurities at very low levels. semanticscholar.org While specific methods for this compound are not extensively published, the methodology is well-established for other statins like atorvastatin (B1662188) and rosuvastatin, where it is used to quantify solvents like ethanol and n-hexane. rjptonline.org The GC-MS method provides data on impurities at levels below 0.01%. semanticscholar.org The mass spectrometer detector offers high selectivity and allows for the structural confirmation of the detected volatile impurities. semanticscholar.orgrjptonline.org
Thin-Layer Chromatography (TLC) as a Screening Tool
Thin-Layer Chromatography (TLC) serves as a rapid, simple, and cost-effective screening tool for monitoring the progress of synthesis reactions for pitavastatin intermediates. thieme-connect.com Its primary use is the qualitative assessment of reaction completion by observing the disappearance of starting materials and the appearance of the product spot. google.comacs.org
Analysts use pre-coated silica (B1680970) gel plates (e.g., silica gel 60 F254) and visualize the separated compound spots under UV radiation. thieme-connect.com For instance, during the hydrolysis of an ester intermediate or a Wittig reaction, TLC can quickly confirm if the starting material has been consumed. google.comthieme-connect.com While not a quantitative method, its speed makes it invaluable for in-process control before committing to more time-consuming analyses like HPLC. google.com
A variety of mobile phase systems can be employed depending on the polarity of the intermediates being separated. A validated high-performance TLC (HPTLC) method for pitavastatin calcium utilized a mobile phase of toluene-methanol-glacial acetic acid in a 7.6:2.36:0.04 (v/v/v) ratio. researchgate.net
Stereochemical Analysis of this compound Intermediates
The biological activity of pitavastatin is highly dependent on its stereochemistry. Therefore, rigorous stereochemical analysis of its synthetic intermediates, including the tert-butyl ester form, is critical. This analysis focuses on ensuring both the correct enantiomeric form and the desired geometric isomerism are achieved.
Quantitative Determination of Stereoisomeric Purity (e.g., Absence of cis-isomer)
The heptenoate side chain of pitavastatin contains a carbon-carbon double bond which can exist as either an E-(trans) or a Z-(cis) geometric isomer. The desired therapeutic agent is the E-isomer. nih.gov Consequently, a key objective in the synthesis is to maximize the formation of the E-isomer while minimizing or eliminating the Z-isomer, which is considered an impurity. researchgate.net
Advanced chromatographic methods, particularly HPLC using chiral stationary phases, are capable of separating not only the enantiomers but also the geometric isomers. researchgate.net Conformational analysis of the Z-isomeric analogues of pitavastatin has been performed to better understand their behavior. nih.gov These studies show that Z-isomers exist as interconverting rotamers in solution. nih.gov Synthetic routes are specifically designed and optimized to ensure the final this compound intermediate is essentially free of the cis-isomer. researchgate.net The quantitative analysis confirms the stereoisomeric purity, with detection limits for isomers often in the range of 0.02% or lower. researchgate.netresearchgate.net
Impact of Synthetic Route on Diastereomeric Ratios
The choice of synthetic methodology has a profound impact on the resulting ratio of diastereomers, particularly the E/Z (trans/cis) isomers formed during the creation of the side-chain double bond. Different olefination reactions are employed to couple the quinoline core with the chiral side-chain precursor, each offering varying degrees of stereoselectivity.
The Wittig reaction is a common strategy. Studies involving a highly stereoselective Wittig olefination between a lactonized statin side-chain precursor and a quinoline-based phosphonium (B103445) salt have been shown to favor the desired (E)-isomer. thieme-connect.com The choice of base and solvent can significantly influence the conversion and isomeric ratio. For example, using sodium hexamethyldisilazide (NaHMDS) as the base in toluene at 60°C provides good conversion primarily to the (E)-isomer. thieme-connect.com
The Julia-Kocienski olefination is another powerful method known for its high (E)-selectivity. One approach using this reaction between a lactonized statin side-chain precursor and a sulfone derivative of the quinoline core reported a completely stereoselective step, with an E/Z ratio of up to 300:1. researchgate.net This highlights the exceptional control over diastereomer formation offered by this route.
The following table illustrates how reaction conditions in a Wittig olefination can affect the product distribution.
| Entry | Base | Solvent | Temperature (°C) | Conversion to (E)-isomer (%) |
| 1 | LiHMDS | Toluene | 60 | 79 |
| 2 | NaHMDS | Toluene | 60 | 83 |
| 3 | KHMDS | Toluene | 60 | 80 |
| 4 | NaHMDS | Acetonitrile | 60 | 25 |
| 5 | NaHMDS | Toluene | 25 | 69 |
| 6 | NaHMDS | Toluene | 90 | 83 |
| Data derived from a study on the Wittig olefination step in pitavastatin synthesis. thieme-connect.com |
This data demonstrates that both the choice of base and the reaction solvent have a significant impact on the efficiency of forming the desired (E)-isomer, with NaHMDS in toluene proving most effective under the tested conditions. thieme-connect.com
Impurity Profiling and Quality Control Strategies for Tert Butyl Pitavastatin Synthesis
Identification and Characterization of Process-Related Impurities Associated with tert-Butyl Pitavastatin (B1663618)
Process-related impurities are byproducts that form during the synthesis of tert-butyl pitavastatin. They can include isomers, by-products from incomplete reactions, or side reactions. chemicea.com
Formation and Mitigation of Z-Isomer Impurities
During the synthesis of pitavastatin and its intermediates like this compound, the formation of the (Z)-isomer is a potential impurity. chemicea.com The desired product is the (E)-isomer, and the (Z)-isomer is considered a geometric isomer impurity. biosynth.com The formation of this impurity can occur during the Wittig reaction, a key step in the synthesis.
Mitigation strategies focus on optimizing the reaction conditions to favor the formation of the thermodynamically more stable (E)-isomer. This can include the choice of solvent, base, and reaction temperature. google.com Careful monitoring of the reaction progress by chromatographic techniques is crucial to minimize the level of the Z-isomer in the final product. researchgate.net
Control of Methyl Impurities and Other Ester By-products (e.g., Pitavastatin Methyl Ester)
The presence of methyl and other ester by-products, such as pitavastatin methyl ester, is another quality concern. scholarsresearchlibrary.com These impurities can arise from transesterification reactions if corresponding alcohols are present as reactants or solvents during the synthesis or purification steps. For instance, if methanol (B129727) is used in a process step after the formation of the tert-butyl ester, there is a risk of forming the methyl ester impurity. scholarsresearchlibrary.com
To control the formation of these ester by-products, it is essential to use solvents that are free from other alcohols and to carefully select reagents. scholarsresearchlibrary.com In-process controls and the use of highly specific analytical methods are necessary to detect and quantify these impurities. researchgate.net
Detection of Pitavastatin Acetonide t-Butyl Ester as an Impurity
Pitavastatin acetonide t-butyl ester is a synthetic intermediate that can persist as an impurity in the final product if the deprotection step is incomplete. chemicea.como2hdiscovery.co This compound, with the chemical name tert-butyl 2-((4R,6S)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate, needs to be monitored and controlled to ensure the purity of this compound. cleanchemlab.comsynzeal.comsimsonpharma.com
The detection of this impurity is typically achieved using chromatographic methods like HPLC, which can separate it from the desired product and other impurities. cleanchemlab.comsynzeal.com
Analysis of Degradation Impurities (e.g., 5-Oxo Pitavastatin, Pitavastatin Lactone)
Degradation impurities are formed when the drug substance is exposed to stress conditions such as heat, light, humidity, or acidic/basic environments. chemicea.com For pitavastatin and its intermediates, common degradation impurities include 5-oxo pitavastatin and pitavastatin lactone. chemicea.com
5-Oxo Pitavastatin: This impurity forms due to oxidation. chemicea.com
Pitavastatin Lactone: This impurity is a result of intramolecular cyclization (lactonization) of the carboxylic acid side chain. chemicea.com This can be promoted by acidic conditions or heat.
Forced degradation studies are performed to identify potential degradation products and to develop analytical methods capable of separating them from the active ingredient. These studies involve exposing the drug substance to various stress conditions to accelerate degradation.
Development and Validation of Analytical Methods for Impurity Quantification
Robust analytical methods are fundamental for the quality control of this compound, enabling the accurate quantification of impurities. clearsynth.comsynthinkchemicals.com
Stability-Indicating HPLC Methods for Monitoring Impurity Levels
High-Performance Liquid Chromatography (HPLC) is the most widely used technique for separating and quantifying impurities in pharmaceuticals. A stability-indicating HPLC method is one that can effectively separate the drug substance from its degradation products and process-related impurities, allowing for an accurate assessment of the drug's stability. pharmacyjournal.orgresearchgate.net
The development of such a method involves optimizing various parameters:
Column: A C18 column is commonly used for the separation of pitavastatin and its impurities. google.comresearchgate.netresearchgate.net
Mobile Phase: The composition of the mobile phase, often a mixture of a buffer and an organic solvent like acetonitrile (B52724), is critical for achieving good separation. researchgate.net The pH of the buffer is also a key parameter to control. researchgate.netscholarsresearchlibrary.com
Detection: A UV detector is typically used, with the wavelength set to a value where both the API and the impurities have significant absorbance, often around 250 nm. researchgate.net
Flow Rate and Temperature: These parameters are adjusted to optimize the resolution and run time of the analysis. google.comresearchgate.net
The validation of the HPLC method is performed according to regulatory guidelines to ensure its suitability for its intended purpose. pharmacyjournal.org This includes assessing its specificity, linearity, accuracy, precision, and robustness. pharmacyjournal.orgresearchgate.net
Below is a table summarizing typical impurities and the analytical methods used for their control:
| Impurity Name | Type | Method of Detection |
| (Z)-Isomer of Pitavastatin | Process-Related | HPLC biosynth.comresearchgate.net |
| Pitavastatin Methyl Ester | Process-Related | HPLC researchgate.net |
| Pitavastatin Acetonide t-Butyl Ester | Process-Related | HPLC cleanchemlab.comsynzeal.com |
| 5-Oxo Pitavastatin | Degradation | HPLC chemicea.com |
| Pitavastatin Lactone | Degradation | HPLC chemicea.com |
Spectrophotometric Approaches for Impurity Detection
Spectrophotometric methods, particularly UV-Vis spectrophotometry, offer a straightforward and accessible approach for the quantitative analysis of pitavastatin and the detection of impurities. These methods are founded on the principle that the analyte absorbs light at a specific wavelength, and the amount of light absorbed is directly proportional to its concentration, a relationship described by the Beer-Lambert law. ajrconline.org
For pitavastatin and its intermediates, UV spectrophotometric methods have been developed and validated. Studies have identified the maximum absorbance (λmax) for pitavastatin calcium at approximately 266 nm in various solvents, including dimethylformamide (DMF), hydrochloric acid (HCl), and sodium hydroxide (B78521) (NaOH). researchgate.net The linearity of the method is typically established across a concentration range, for instance, from 10-45 μg/ml. researchgate.net The presence of impurities, which may have different chromophoric systems, can lead to deviations in the absorbance spectrum, such as shifts in the λmax or the appearance of shoulder peaks, indicating a lack of purity in the sample.
A kinetic spectrophotometric method has also been developed, based on the oxidation-reduction reaction between pitavastatin and potassium permanganate (B83412) in an acidic medium. researchgate.net In this indirect method, the unreacted permanganate is measured at its λmax of 525 nm. researchgate.net The rate of the reaction or the amount of permanganate consumed is proportional to the amount of pitavastatin present. This technique can be sensitive to the presence of oxidizable or reducible impurities, which would alter the reaction kinetics and the final absorbance reading. The fixed-time method has been successfully applied to determine pitavastatin concentrations in the range of 16-80 μg/ml. researchgate.net While these methods are often validated on the final active pharmaceutical ingredient, their principles are directly applicable to monitoring the purity of key intermediates like this compound during synthesis.
Table 1: Overview of Spectrophotometric Methods for Pitavastatin Analysis
| Method Type | Principle | Wavelength (λmax) | Linearity Range (µg/ml) | Key Application |
|---|---|---|---|---|
| UV Spectrophotometry | Direct measurement of UV absorbance by the analyte. researchgate.net | 266 nm researchgate.net | 10 - 45 researchgate.net | Quantifying pitavastatin and detecting chromophoric impurities. |
| Kinetic Spectrophotometry | Indirect measurement based on the oxidation of the analyte by KMnO4. researchgate.net | 525 nm (for KMnO4) researchgate.net | 16 - 80 researchgate.net | Quantifying pitavastatin and detecting oxidizable/reducible impurities. |
LC-MS/MS for Trace Impurity Analysis
For the detection and quantification of trace-level impurities in this compound, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific analytical technique. veeprho.com It combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and selective mass analysis of tandem mass spectrometry. This hyphenated technique is essential for ensuring that impurities, which may have formed during synthesis or degradation, are identified and controlled to meet stringent regulatory standards. veeprho.comamericanpharmaceuticalreview.com
A typical LC-MS/MS method involves a reversed-phase chromatographic separation on a C18 column. scirp.orgresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile or methanol, and an aqueous solution containing a modifier like formic acid to ensure efficient ionization. researchgate.netresearchgate.net Detection is commonly performed using an electrospray ionization (ESI) source, which is well-suited for polar molecules like pitavastatin and its derivatives, operating in the positive ion multiple reaction monitoring (MRM) mode. researchgate.net MRM provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition for the target analyte. For pitavastatin, the transition m/z 422.0 → 290.1 has been used for quantification. researchgate.net
The validation of these methods demonstrates their high sensitivity, with the capability to detect impurities at levels as low as 0.006%. scirp.org The limit of detection (LOD) and limit of quantification (LOQ) for impurities can be as low as 0.005% and 0.02%, respectively. researchgate.net This level of sensitivity is crucial for characterizing the impurity profile of bulk drug substances and intermediates like this compound, ensuring product quality and safety. americanpharmaceuticalreview.com
Table 2: Typical Parameters for LC-MS/MS Analysis of Pitavastatin Impurities
| Parameter | Description |
|---|---|
| Chromatography | Reversed-phase High-Performance Liquid Chromatography (HPLC/UPLC) scirp.org |
| Stationary Phase | C18 Column scirp.orgresearchgate.net |
| Mobile Phase | Gradient elution with Acetonitrile/Methanol and aqueous Formic Acid researchgate.netresearchgate.net |
| Ionization Source | Electrospray Ionization (ESI) researchgate.net |
| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |
| Example Ion Transition | m/z 422.0 → 290.1 (for Pitavastatin) researchgate.net |
| Sensitivity | LOQ can be ≤ 0.02% researchgate.net |
Strategies for Achieving and Maintaining High Purity of this compound Intermediates
Achieving and maintaining the high purity of this compound, a key intermediate in the synthesis of pitavastatin, is critical for ensuring the quality and safety of the final drug product. chemicea.comgoogle.com Strategies focus on controlling the formation of process-related impurities and effectively removing any that do form.
One of the primary strategies is the careful selection of the synthetic route. The traditional Wittig reaction, for instance, has been shown to produce a significant amount of the undesired Z-isomer (up to 20-30%) and other process impurities. derpharmachemica.com To overcome this, alternative methods like the Julia-Kocienski olefination have been developed. This approach demonstrates higher stereoselectivity, yielding the desired E-isomer with high purity (>97% by HPLC) and minimizing the formation of the Z-isomer to below 2%. derpharmachemica.comresearchgate.net Controlling reaction conditions, such as maintaining lower temperatures, is another crucial tactic to reduce the formation of these byproducts. derpharmachemica.com
Another key aspect is the development of synthetic methods that are inherently more efficient and selective. Novel processes for preparing this compound have been designed to provide good stereoselectivity and high yields under mild reaction conditions, making them suitable for industrial-scale production. google.com
Table 3: Mentioned Chemical Compounds
| Compound Name | CAS Number | Role/Type |
|---|---|---|
| This compound | 586966-54-3 | Intermediate, Process Impurity chemicea.comclearsynth.compharmaffiliates.com |
| Pitavastatin | 147511-69-1 | Active Pharmaceutical Ingredient chemicea.com |
| Pitavastatin Calcium | 147526-32-7 | Salt form of API chemicea.com |
| Pitavastatin Lactone | 141750-63-2 | Degradation Impurity chemicea.com |
| Pitavastatin Methyl Ester | 849811-78-5 | Process Impurity chemicea.com |
| 5-Oxo Pitavastatin | 222306-15-2 | Degradation Impurity chemicea.com |
| Pitavastatin (Z)-Isomer | 1159588-21-2 | Process Impurity (Isomer) chemicea.comderpharmachemica.com |
| Desfluoro impurity | 1258947-30-6 | Process/Degradation Impurity chemicea.com |
| Anti-isomer impurity | 769908-13-6 | Process/Degradation Impurity chemicea.com |
| Tert-butyl 2-((4S,6R)-6-((E)-2-(2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl)vinyl)-2,2-dimethyl-1,3-dioxan-4-yl)acetate | 167934-29-4 | Intermediate/Impurity cleanchemlab.com |
| (4R-CIS)-6-chloromethyl-2,2-dimethyl-1,3-dioxolane-4-acetic acid tert-butyl ester | Not Available | Reactant google.com |
| Dimethylformamide (DMF) | 68-12-2 | Solvent researchgate.net |
| Potassium Permanganate | 7722-64-7 | Reagent researchgate.net |
| Acetonitrile | 75-05-8 | Solvent (Mobile Phase) researchgate.net |
Pharmacological Research and Translational Relevance of Tert Butyl Pitavastatin As an Intermediate
Investigating the Influence of tert-Butyl Protecting Groups on Pharmacokinetic Parameters in Preclinical Models (If Released from Ester Form)
The tert-butyl group is a common motif in medicinal chemistry, often used to enhance biological activity by increasing a compound's solubility in organic solvents and providing stability by protecting functional groups. researchgate.net However, its high lipophilicity can present pharmacokinetic challenges, including low solubility and increased metabolism. acs.org
In the context of drug development, the replacement of a tert-butyl group with other isosteres is sometimes explored to modulate physicochemical and pharmacokinetic properties. researchgate.net For instance, replacing a tert-butyl group can influence a compound's lipophilicity and metabolic stability. acs.org While specific pharmacokinetic studies on tert-butyl pitavastatin (B1663618) as a released entity are not extensively documented, research on similar tert-butyl esters provides insights. For example, the biotransformation of other tert-butyl ethers like methyl tert-butyl ether (MTBE) and ethyl tert-butyl ether (ETBE) has been studied, showing they are metabolized to tert-butyl alcohol (TBA) and subsequently to other products. acs.orgresearchgate.netnih.gov
The pharmacokinetic properties of pitavastatin itself are well-characterized. It has minimal metabolism by cytochrome P450 enzymes, which reduces the likelihood of drug-drug interactions. rndsystems.comtga.gov.au The primary metabolite of pitavastatin is its inactive lactone form, generated through glucuronidation. derpharmachemica.comresearchgate.net
Role of tert-Butyl Pitavastatin in Enabling the Research of Pitavastatin's Biological Activity
This compound plays a crucial role as a synthetic intermediate in the preparation of highly pure pitavastatin. chemicalbook.comgoogle.com Its use in the manufacturing process allows for efficient synthesis and purification, which is essential for obtaining the final active drug in a form suitable for research and clinical use. google.com The development of efficient synthetic routes involving this compound ensures a consistent supply of pitavastatin for biological studies. derpharmachemica.comresearchgate.net
The availability of pure pitavastatin, facilitated by intermediates like this compound, has enabled extensive research into its biological activities. Pitavastatin is a potent competitive inhibitor of HMG-CoA reductase. rndsystems.com In addition to its cholesterol-lowering effects, research has explored its pleiotropic effects, including improving endothelial function and reducing oxidative stress and inflammation. drugbank.com Studies have also investigated its potential in treating other conditions, such as autoimmune diseases and certain cancers. mdpi.commdpi.com
In Vitro and In Vivo Conversion Studies of this compound to Active Pitavastatin (if studied as a prodrug intermediate in research, not as an active drug)
While this compound is primarily a synthetic intermediate, the concept of ester prodrugs is relevant in pharmaceutical research. Ester prodrugs are often designed to improve the pharmacokinetic properties of a parent drug. The in vivo conversion of an ester prodrug to its active carboxylic acid form is a critical aspect of its design.
Specific studies on the in vitro and in vivo conversion of this compound to pitavastatin are not widely published, as it is not developed as a prodrug. However, the general principles of esterase-mediated hydrolysis would apply. The conversion of pitavastatin's primary metabolite, pitavastatin lactone, back to the active pitavastatin has been noted in vivo. tga.gov.au
Research on other tert-butyl ester prodrugs has demonstrated their successful conversion to the active parent drug. For example, tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their anticancer activity, with the tert-butyl group being removed to release the active compound. nih.gov
Research into the Biodegradation and Biotransformation of tert-Butyl Ester Linkages
The biodegradation of compounds containing tert-butyl groups is a subject of environmental and toxicological research. The stable ether bond and sterically hindered carbon in molecules like methyl tert-butyl ether (MTBE) make them relatively resistant to microbial degradation. mdpi.com
However, microorganisms capable of degrading MTBE and other tert-butyl compounds have been identified. nih.gov The initial step in the aerobic biodegradation of ethyl tert-butyl ether (ETBE) involves the hydroxylation of the ethoxy carbon, leading to the formation of intermediates such as tert-butyl alcohol (TBA). whiterose.ac.uk The biotransformation of MTBE and ETBE in rats has been shown to produce TBA, which is then further metabolized. acs.org These studies provide a framework for understanding the potential metabolic fate of the tert-butyl ester linkage in this compound if it were to be released into a biological system.
The following table summarizes key information related to the compounds discussed in this article:
| Compound Name | Role/Significance |
| This compound | Key synthetic intermediate for pitavastatin. google.comderpharmachemica.com |
| Pitavastatin | Active pharmaceutical ingredient; HMG-CoA reductase inhibitor. rndsystems.com |
| Pitavastatin lactone | Primary inactive metabolite of pitavastatin. derpharmachemica.comtga.gov.auresearchgate.net |
| Methyl tert-butyl ether (MTBE) | Fuel oxygenate; studied for its biotransformation. acs.orgmdpi.com |
| Ethyl tert-butyl ether (ETBE) | Fuel oxygenate; studied for its biodegradation and biotransformation. researchgate.netnih.govwhiterose.ac.uk |
| tert-Butyl alcohol (TBA) | Metabolite of MTBE and ETBE. acs.orgresearchgate.netwhiterose.ac.uk |
The table below presents a summary of research findings on the biotransformation of related tert-butyl compounds:
| Compound | Organism/System | Key Findings | Reference |
| Methyl tert-butyl ether (MTBE) | Rats | Metabolized to tert-butyl alcohol (TBA). | acs.org |
| Ethyl tert-butyl ether (ETBE) | Rats and Humans | Metabolized to TBA and other products. Rapidly cleared from blood. | researchgate.net |
| tert-Butyl Alcohol (TBA) | Rats | Metabolized to 2-methyl-1,2-propanediol and 2-hydroxyisobutyrate. | acs.org |
| Methyl tert-butyl ether (MTBE) | Pseudomonas sp. | Co-metabolically degraded in the presence of n-alkanes. | mdpi.com |
| Ethyl tert-butyl ether (ETBE) | Microorganisms | Aerobic biodegradation initiated by hydroxylation. | whiterose.ac.uk |
Future Directions and Emerging Research Areas for Tert Butyl Pitavastatin Chemistry
Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability
The development of more efficient and sustainable methods for synthesizing tert-butyl pitavastatin (B1663618) is a primary focus of ongoing research. Traditional synthetic routes have often been hampered by long reaction sequences, the use of hazardous reagents, and the generation of significant waste.
Recent advancements have centered on overcoming these limitations. One promising approach involves a highly stereoselective Wittig olefination reaction. This method utilizes a lactonized statin side-chain precursor and the triphenylphosphonium bromide salt of the quinoline (B57606) core, which has demonstrated high isolated yields of the protected pitavastatin lactone. thieme-connect.com Another innovative strategy employs a Julia olefination, which notably avoids the need for ultra-low temperature reactions and produces the desired product with high stereoselectivity and purity, minimizing the formation of the undesired cis-isomer. google.com
Biocatalysis is also emerging as a powerful tool for a more sustainable synthesis. researchgate.net The use of ketoreductases (KREDs) for the stereoselective reduction of a key ketoester intermediate has shown remarkable success, achieving high yields and excellent enantiomeric excess. researchgate.net These enzymatic processes operate under mild conditions, often in aqueous media, thereby reducing the reliance on harsh chemicals and organic solvents. researchgate.netmdpi.com
A comparison of different synthetic approaches highlights the shift towards more streamlined and environmentally conscious processes:
Interactive Data Table: Comparison of Synthetic Methodologies for tert-Butyl Pitavastatin Intermediates
| Methodology | Key Features | Advantages | Challenges |
|---|---|---|---|
| Wittig Olefination | Stereoselective coupling of a lactonized side-chain and a phosphonium (B103445) salt. thieme-connect.com | High yield and purity of the protected lactone. thieme-connect.com | Generation of triphenylphosphine (B44618) oxide as a byproduct. google.com |
| Julia Olefination | Reaction of a sulfone with an aldehyde. google.com | Mild reaction conditions, high stereoselectivity, high purity. google.com | May require specific catalysts and reagents. |
| Biocatalysis (KREDs) | Enzymatic reduction of a ketoester intermediate. researchgate.net | High stereoselectivity, environmentally friendly, mild conditions. researchgate.net | Enzyme stability and cost can be a factor. |
| Traditional Chemical Synthesis | Multi-step processes often involving hazardous reagents. thieme-connect.com | Well-established routes. | Lengthy, low overall yield, significant waste generation. thieme-connect.com |
Advanced Analytical Techniques for Comprehensive Purity and Impurity Profiling
Ensuring the purity of this compound and identifying potential impurities is critical for the quality and safety of the final active pharmaceutical ingredient. Modern analytical techniques are being increasingly employed to provide a comprehensive profile of the compound and its related substances.
High-Performance Liquid Chromatography (HPLC) remains a cornerstone for purity analysis, with the development of ultra-high performance methods on superficially porous stationary phases enabling more rapid and efficient separation of related substances. The use of gradient systems with specific mobile phases allows for the effective resolution of known impurities such as the Z-isomer, methyl ester, and lactone impurity.
The identification of process-related impurities and degradation products is crucial. For instance, thermal degradation studies have shown the formation of several known impurities, including the desfluoro impurity and the anti-isomer. Characterization of these impurities is essential for optimizing manufacturing processes and storage conditions to minimize their formation. Reference standards for impurities like (3S,5R)-tert-Butyl Pitavastatin and Pitavastatin Desfluoro t-Butyl Ester are vital for accurate analytical method development and validation. clearsynth.comsynzeal.com
Investigation of this compound's Utility in Derivatization for New Statin Analogs
The chemical structure of this compound provides a valuable scaffold for the synthesis of new statin analogs with potentially improved pharmacological profiles. Researchers are exploring the modification of its structure to enhance potency, selectivity, or to introduce novel biological activities. nih.gov
One area of investigation involves the synthesis of geometric isomers, such as Z-isomeric pitavastatin analogs. researchgate.netresearchgate.net Conformational analysis of these isomers, through techniques like NMR spectroscopy and ab initio calculations, provides insights into their structural flexibility and potential interactions with the HMG-CoA reductase enzyme. nih.govresearchgate.net Understanding the conformational dynamics of these analogs is crucial for designing future statins with optimized therapeutic properties. nih.gov The structural differences between pitavastatin and other statins, such as the presence of a cyclopropyl (B3062369) group instead of an isopropyl group, offer unique opportunities for derivatization. rsc.org
Green Chemistry Approaches in the Synthesis of this compound
The principles of green chemistry are increasingly being integrated into the synthesis of this compound and its precursors to create more environmentally benign and cost-effective manufacturing processes. newdrugapprovals.orggoogle.com A key focus is the reduction of hazardous waste and the use of renewable resources.
One notable green approach involves the use of molecular oxygen as an oxidizing agent in the presence of a copper catalyst for the synthesis of a key intermediate, tert-butyl (3R,5S)-6-oxo-3,5-dihydroxy-3,5-O-isopropylidene-hexanoate. newdrugapprovals.org This method is more environmentally friendly compared to traditional oxidation methods that use stoichiometric amounts of heavy metal oxidants. newdrugapprovals.org
Biocatalytic methods, as mentioned earlier, are at the forefront of green chemistry applications in statin synthesis. researchgate.netmdpi.com The use of whole-cell biocatalysts or isolated enzymes allows for reactions to be performed in water under mild conditions, significantly reducing the use of volatile organic solvents and energy consumption. researchgate.netmdpi.com These processes not only offer environmental benefits but can also lead to higher yields and purity, making them economically attractive for industrial-scale production. researchgate.net
Interactive Data Table: Green Chemistry Strategies in this compound Intermediate Synthesis
| Green Chemistry Principle | Application in Synthesis | Benefits |
|---|---|---|
| Use of Renewable Feedstocks | Biocatalytic production of chiral intermediates. mdpi.com | Reduced reliance on petrochemical sources. |
| Atom Economy | Development of catalytic reactions like the Julia olefination. google.com | Maximizes the incorporation of starting materials into the final product. |
| Safer Solvents and Auxiliaries | Use of aqueous media in biocatalytic steps. researchgate.net | Reduced environmental impact and improved worker safety. |
| Design for Energy Efficiency | Reactions conducted at ambient temperature and pressure. mdpi.com | Lower energy consumption and reduced carbon footprint. |
| Catalysis | Use of enzymes (KREDs) and metal catalysts (copper). researchgate.netnewdrugapprovals.org | High selectivity, reduced waste, and potential for catalyst recycling. |
Q & A
Q. What are the established synthetic pathways for tert-butyl pitavastatin intermediates, and what methodological improvements enhance yield?
The synthesis of this compound intermediates often begins with L-(+)-malic acid, proceeding through methyl esterification, selective reduction (e.g., using borane), tert-butyl protection, Claisen condensation, and Swern oxidation. A key improvement involves optimizing tert-butyl protection to stabilize intermediates, reducing side reactions. For example, a 21.2% total yield was achieved by refining reaction conditions and purification steps, making the process scalable for research .
Q. Which analytical methods are validated for quantifying this compound in experimental settings?
Reverse-phase high-performance liquid chromatography (RP-HPLC) and UV-spectrophotometry are widely used. RP-HPLC methods with C18 columns and mobile phases like acetonitrile-phosphate buffer (pH 3.0) achieve high specificity and sensitivity (LOQ: 0.05 µg/mL). Validation follows ICH Q2(R1) guidelines, including linearity (r² > 0.999), precision (%RSD < 2%), and recovery (98–102%) .
Q. How do researchers assess the pharmacokinetic interactions of this compound with co-administered drugs?
In vitro assays (e.g., cytochrome P450 inhibition studies) and clinical pharmacokinetic (PK) trials are employed. For example, co-administration with rifampin reduces pitavastatin AUC by 43% due to CYP3A4 induction. Methodologically, crossover studies with repeated blood sampling and LC-MS/MS analysis are recommended to quantify drug exposure changes .
Advanced Research Questions
Q. How can researchers resolve contradictions in pitavastatin’s efficacy data across preclinical cancer studies?
Discrepancies may arise from cell line-specific responses or dosing regimes. A systematic approach includes:
- Conducting dose-response studies (e.g., 0.5–10 µM pitavastatin) across multiple cell lines (e.g., TNBC models SUM159, MDA-MB-468).
- Using ANOVA with Dunnett’s test to compare combination therapies (e.g., pitavastatin + AKT inhibitors) against monotherapies.
- Validating findings in xenograft models to confirm translational relevance .
Q. What experimental design considerations are critical for replicating large-scale clinical trials like REPRIEVE in HIV patients?
Key elements include:
- PICOT Framework : Define Population (HIV+ patients with low-moderate CVD risk), Intervention (4 mg/day pitavastatin), Comparison (placebo), Outcome (MACE reduction), and Time (5.6-year follow-up).
- Randomization : Stratify by sex, ART regimen, and baseline LDL.
- Safety Monitoring : Establish a Data Safety Monitoring Board (DSMB) to review adverse events and efficacy thresholds .
Q. How can researchers optimize in vitro models to study pitavastatin’s mechanism in cholesterol biosynthesis inhibition?
Use TNBC cell lines treated with pitavastatin (0.5–4 µM) and measure:
- Cholesterol synthesis via HMG-CoA reductase activity assays.
- Synergy with AKT inhibitors using SRB assays to quantify cell density changes.
- Transcriptomic profiling (RNA-seq) to identify downstream pathways (e.g., mTOR/ERK signaling) .
Q. What statistical methods are recommended for analyzing pitavastatin’s dose-dependent effects in heterogeneous cohorts?
- Mixed-effects models : Account for inter-individual variability in PK/PD studies.
- Cox proportional hazards regression : Assess time-to-event outcomes (e.g., MACE reduction).
- Sensitivity analyses : Address missing data via multiple imputation or worst-case scenarios .
Methodological Guidance
Q. How should researchers report synthesis and characterization data for this compound derivatives in publications?
- Experimental Section : Detail reaction conditions (solvent, temperature, catalysts), purification methods (e.g., column chromatography), and spectroscopic data (¹H/¹³C NMR, HRMS).
- Supporting Information : Include chromatograms, crystallographic data, and reproducibility metrics (e.g., ≥3 independent syntheses) .
Q. What strategies ensure reproducibility in pitavastatin’s preclinical efficacy studies?
- Standardized Protocols : Use identical cell culture media, passage numbers, and assay kits across labs.
- Positive Controls : Include known statins (e.g., atorvastatin) to benchmark activity.
- Blinded Analysis : Mask treatment groups during data collection to reduce bias .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
